trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate
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Overview
Description
trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate: is an organic compound that features an aziridine ring, a tert-butyl ester group, and a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(3-bromophenyl)-2-aziridinecarboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or other bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced aziridine derivatives.
Substitution: Formation of substituted aziridine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms involving aziridine rings.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate involves its interaction with molecular targets through its aziridine ring. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can affect molecular pathways and cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
- tert-butyl 3-phenylaziridine-2-carboxylate
- tert-butyl 3-(4-bromophenyl)-aziridine-2-carboxylate
- tert-butyl 3-(2-bromophenyl)-aziridine-2-carboxylate
Comparison:
- Structural Differences: The position of the bromine atom on the phenyl ring can influence the compound’s reactivity and properties.
- Reactivity: The presence and position of the bromine atom can affect the compound’s ability to undergo substitution reactions.
- Applications: While similar compounds may have overlapping applications, the specific structure of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate can make it more suitable for certain reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl (2S,3S)-3-(3-bromophenyl)aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQXUJINCDLMHK-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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